2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, particularly due to their biological activities and ability to form stable complexes with metals .
Preparation Methods
The synthesis of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide typically involves the reaction of 3-(2H-tetrazol-5-yl)aniline with chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .
Chemical Reactions Analysis
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Scientific Research Applications
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Coordination Chemistry: The tetrazole ring can form stable complexes with metal ions, making it useful in the study of coordination compounds.
Biological Studies: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide largely depends on its derivatives and their specific targets. Generally, the tetrazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds such as:
1-phenyl-1H-tetrazole: Known for its use in pharmaceuticals and coordination chemistry.
5-aminotetrazole: Used in the synthesis of energetic materials and coordination compounds.
5-phenyltetrazole: Similar to 1-phenyl-1H-tetrazole but with different substitution patterns affecting its reactivity and applications.
These compounds share the tetrazole ring but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-8(16)11-7-3-1-2-6(4-7)9-12-14-15-13-9/h1-4H,5H2,(H,11,16)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLAEUEJYXGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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